molecular formula C4H8N2O4 B158330 L-Aspartic acid beta-hydroxamate CAS No. 1955-68-6

L-Aspartic acid beta-hydroxamate

Cat. No.: B158330
CAS No.: 1955-68-6
M. Wt: 148.12 g/mol
InChI Key: ZBYVTTSIVDYQSO-REOHCLBHSA-N
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Description

L-Aspartic acid beta-hydroxamate is a derivative of the amino acid L-asparagine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the asparagine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Aspartic acid beta-hydroxamate can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using specific reagents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the selective addition of the hydroxyl group to the nitrogen atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biocatalysis using asparagine synthetase enzymes. This method is advantageous due to its high efficiency and environmentally friendly nature. The reaction conditions, such as pH, temperature, and substrate concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid beta-hydroxamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form L-asparagine.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion back to L-asparagine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

L-Aspartic acid beta-hydroxamate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment.

    Industry: Utilized in the production of pharmaceuticals and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of L-Aspartic acid beta-hydroxamate involves its interaction with specific enzymes and molecular targets. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    L-Asparagine: The parent compound, lacking the hydroxyl group.

    N-Hydroxy-L-glutamine: Another hydroxylated amino acid derivative.

    N-Hydroxy-L-lysine: A hydroxylated derivative of lysine.

Uniqueness: L-Aspartic acid beta-hydroxamate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYVTTSIVDYQSO-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955-68-6, 8029-76-3
Record name L-Asparagine, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylated lecithin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032332
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of L-Aspartic acid beta-hydroxamate?

A1: this compound acts as an inhibitor for various enzymes. Notably, it demonstrates competitive inhibition against angiotensin-converting enzyme (ACE) [] and serine racemase (SR) []. In the case of SR, it directly interacts with the pyridoxal-5'-phosphate (PLP) cofactor, hindering the enzyme's activity []. It also inhibits assimilatory nitrate reductase (ANR) activity in soil, likely due to its resemblance to glutamine, which is thought to be the actual inhibitor after being formed by microbial assimilation of ammonium [].

Q2: Are there any amino acid residues crucial for the interaction of this compound with its target enzymes?

A3: While not directly related to this compound binding, studies on Escherichia coli asparaginase II (EcA2), an enzyme that utilizes this compound as a substrate, provide insights into potential interactions. Research suggests that the hydroxyl group of Threonine 12 (Thr12) in EcA2 is directly involved in the catalytic mechanism, potentially interacting with a transition state or intermediate formed during the breakdown of this compound [].

Q3: Does modifying the structure of this compound affect its activity?

A4: Yes, structural modifications significantly impact the activity of this compound. For example, replacing the hydroxamate group with a methyl ester on L-Glutamic acid completely abolishes its inhibitory effect on ANR activity, suggesting that the free-acid form of the hydroxamate is essential for inhibition []. Additionally, some aliphatic hydroxamic acids, structurally similar to this compound, exhibit non-specific inhibition of PLP-dependent enzymes due to irreversible aldoxime formation with the PLP cofactor [].

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